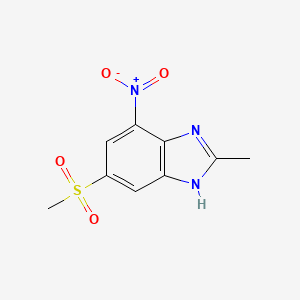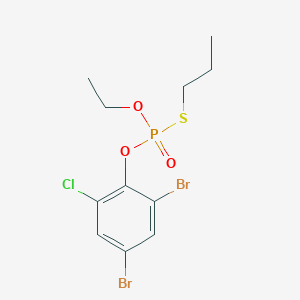
Dibutylamidodiphosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylamidodiphosphoric acid is a chemical compound with the molecular formula C8H21NO6P2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutylamidodiphosphoric acid typically involves the reaction of dibutylamine with phosphorus oxychloride, followed by hydrolysis. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{POCl}_3 + \text{(C}_4\text{H}_9\text{)}_2\text{NH} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{NPOCl}_2 ] [ \text{(C}_4\text{H}_9\text{)}_2\text{NPOCl}_2 + \text{H}_2\text{O} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{NPO(OH)}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylamidodiphosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: The amido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoric acid compounds.
Applications De Recherche Scientifique
Dibutylamidodiphosphoric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical processes and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism by which dibutylamidodiphosphoric acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dibutylamidodiphosphoric acid include other phosphoric acid derivatives and amido phosphates, such as:
- Diethylamidodiphosphoric acid
- Dimethylamidodiphosphoric acid
- Diphenylamidodiphosphoric acid
Uniqueness
This compound is unique due to its specific structural features, such as the dibutylamido group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
10024-88-1 |
|---|---|
Formule moléculaire |
C8H21NO6P2 |
Poids moléculaire |
289.20 g/mol |
Nom IUPAC |
N,N-dibutyl-phosphonooxyphosphonamidic acid |
InChI |
InChI=1S/C8H21NO6P2/c1-3-5-7-9(8-6-4-2)16(10,11)15-17(12,13)14/h3-8H2,1-2H3,(H,10,11)(H2,12,13,14) |
Clé InChI |
FWLZLRFPZLTBRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)P(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


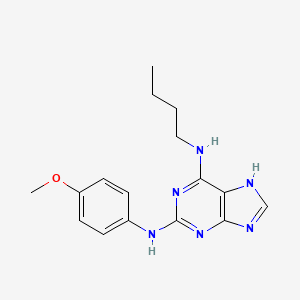
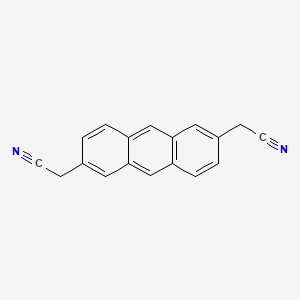
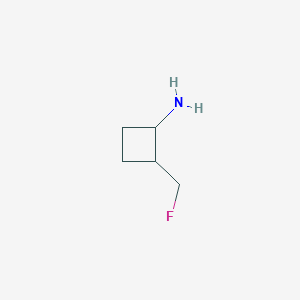


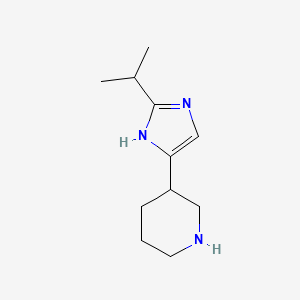

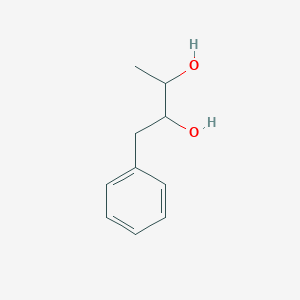
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)

![Ethyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12936631.png)
